molecular formula C14H23NO5S B603090 Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine CAS No. 1206120-94-6

Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B603090
CAS No.: 1206120-94-6
M. Wt: 317.4g/mol
InChI Key: CHOBCEAUSHTWMP-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes both hydroxyethyl and ethoxy groups attached to a dimethylphenyl sulfonyl amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of new ethers or other substituted products.

Scientific Research Applications

Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with active sites, while the sulfonyl group can interact with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl) terephthalate
  • Bis(2-butoxyethyl) 2-hydroxyethyl phosphate

Uniqueness

Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to its specific combination of hydroxyethyl and ethoxy groups attached to a dimethylphenyl sulfonyl amine core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

1206120-94-6

Molecular Formula

C14H23NO5S

Molecular Weight

317.4g/mol

IUPAC Name

2-ethoxy-N,N-bis(2-hydroxyethyl)-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H23NO5S/c1-4-20-13-9-11(2)12(3)10-14(13)21(18,19)15(5-7-16)6-8-17/h9-10,16-17H,4-8H2,1-3H3

InChI Key

CHOBCEAUSHTWMP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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